molecular formula C15H10F2 B8163539 4'-(Difluoromethyl)-3-ethynyl-1,1'-biphenyl

4'-(Difluoromethyl)-3-ethynyl-1,1'-biphenyl

Cat. No.: B8163539
M. Wt: 228.24 g/mol
InChI Key: SERPVIXTKOVSPT-UHFFFAOYSA-N
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Description

4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethyl group and the ethynyl group onto the biphenyl core. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the biphenyl structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl group can engage in π-π stacking and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Trifluoromethyl)-3-ethynyl-1,1’-biphenyl
  • 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl
  • 4’-(Methyl)-3-ethynyl-1,1’-biphenyl

Uniqueness

4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs. The combination of the difluoromethyl and ethynyl groups also enhances its potential for diverse chemical reactions and applications .

Properties

IUPAC Name

1-(difluoromethyl)-4-(3-ethynylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2/c1-2-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17/h1,3-10,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERPVIXTKOVSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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